3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines and have been evaluated for their inhibitory activities against cyclin-dependent kinases (CDKs) .
Mode of Action
It is suggested that compounds with similar structures can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Compounds with similar structures have been evaluated for their antibacterial activities and cdks inhibitory activities , suggesting that they may affect cell division and growth pathways.
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 , suggesting good bioavailability and drug-likeness.
Result of Action
Similar compounds have shown in vitro activity against various cancer cell lines , suggesting that they may have potential anticancer effects.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)18(26)21-7-8-25-11-22-14-6-9-28-17(14)19(25)27/h2-6,9-11H,7-8H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMKTULJEAYLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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